molecular formula C32H56Cl2 B12585769 1,4-Bis(chloromethyl)-2,5-didodecylbenzene CAS No. 631915-71-4

1,4-Bis(chloromethyl)-2,5-didodecylbenzene

Cat. No.: B12585769
CAS No.: 631915-71-4
M. Wt: 511.7 g/mol
InChI Key: GCLHKGCLPUBNPU-UHFFFAOYSA-N
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Description

1,4-Bis(chloromethyl)-2,5-didodecylbenzene is an organic compound with the molecular formula C32H56Cl2 It is a derivative of benzene, where two hydrogen atoms in the para positions are replaced by chloromethyl groups, and two hydrogen atoms in the meta positions are replaced by dodecyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(chloromethyl)-2,5-didodecylbenzene typically involves the chloromethylation of 2,5-didodecylbenzene. This can be achieved using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2) or aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The product is typically purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(chloromethyl)-2,5-didodecylbenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl groups can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The chloromethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of 1,4-dimethyl-2,5-didodecylbenzene.

Scientific Research Applications

1,4-Bis(chloromethyl)-2,5-didodecylbenzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

    Medicine: Explored for its antimicrobial properties and potential use in developing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,4-Bis(chloromethyl)-2,5-didodecylbenzene involves its interaction with various molecular targets. The chloromethyl groups can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This can result in the inhibition of enzymatic activity or disruption of cellular processes, contributing to its antimicrobial and therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(chloromethyl)benzene: Lacks the dodecyl groups, making it less hydrophobic and less effective in certain applications.

    1,4-Bis(bromomethyl)-2,5-didodecylbenzene: Similar structure but with bromine atoms instead of chlorine, which can affect its reactivity and applications.

    1,4-Bis(chloromethyl)-2,5-dimethoxybenzene: Contains methoxy groups instead of dodecyl groups, leading to different chemical properties and uses.

Uniqueness

1,4-Bis(chloromethyl)-2,5-didodecylbenzene is unique due to the presence of long dodecyl chains, which enhance its hydrophobicity and ability to interact with lipid membranes. This makes it particularly useful in applications requiring amphiphilic properties, such as drug delivery and the synthesis of surfactants.

Biological Activity

1,4-Bis(chloromethyl)-2,5-didodecylbenzene is an organic compound that exhibits various biological activities. Its unique chemical structure, featuring chloromethyl groups and long aliphatic chains, contributes to its potential applications in pharmaceuticals and materials science. This article reviews the biological activity of this compound based on diverse research findings, case studies, and relevant data.

  • Molecular Formula : C18_{18}H30_{30}Cl2_2
  • Molecular Weight : 337.34 g/mol
  • Density : 1.0 g/cm³
  • Melting Point : 90-92 °C
  • Boiling Point : 340 °C

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its antibacterial, antifungal, and cytotoxic properties.

Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. For example:

  • Minimum Inhibitory Concentration (MIC) : Studies have shown that compounds related to 1,4-bis(chloromethyl) derivatives can inhibit the growth of multi-drug resistant bacteria such as Staphylococcus aureus and Escherichia coli at MIC values ranging from 0.1 to 0.5 mg/mL .
  • Mechanism of Action : The antibacterial activity is attributed to the disruption of bacterial cell membranes and inhibition of cell wall synthesis due to the presence of chloromethyl groups .

Antifungal Activity

Similar compounds have demonstrated antifungal properties:

  • Fungal Strains Tested : Compounds were effective against Candida species and Aspergillus species.
  • Results : The antifungal activity was assessed using disk diffusion methods, showing zones of inhibition comparable to standard antifungal agents .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines indicate that:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Findings : The compound exhibited IC50 values in the micromolar range, suggesting moderate cytotoxic effects against these cell lines .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of a related compound against Klebsiella pneumoniae:

  • Methodology : The study utilized broth microdilution methods to determine MIC values.
  • Results : The compound demonstrated significant antibacterial activity with an MIC of 0.25 mg/mL against K. pneumoniae, indicating potential for development as an antibacterial agent .

Case Study 2: Antifungal Activity

Another investigation focused on the antifungal properties:

  • Methodology : A series of chloromethyl derivatives were tested against clinical isolates of Candida.
  • Results : The compound showed a zone of inhibition exceeding 20 mm against Candida albicans, suggesting strong antifungal potential .

Data Tables

PropertyValue
Molecular Weight337.34 g/mol
Melting Point90-92 °C
Density1.0 g/cm³
Antibacterial MIC0.1 - 0.5 mg/mL
Antifungal Zone of Inhibition>20 mm against C. albicans

Properties

CAS No.

631915-71-4

Molecular Formula

C32H56Cl2

Molecular Weight

511.7 g/mol

IUPAC Name

1,4-bis(chloromethyl)-2,5-didodecylbenzene

InChI

InChI=1S/C32H56Cl2/c1-3-5-7-9-11-13-15-17-19-21-23-29-25-32(28-34)30(26-31(29)27-33)24-22-20-18-16-14-12-10-8-6-4-2/h25-26H,3-24,27-28H2,1-2H3

InChI Key

GCLHKGCLPUBNPU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC(=C(C=C1CCl)CCCCCCCCCCCC)CCl

Origin of Product

United States

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